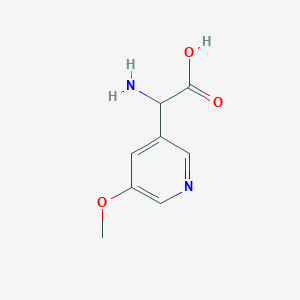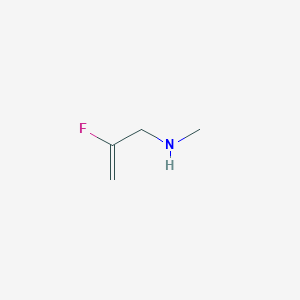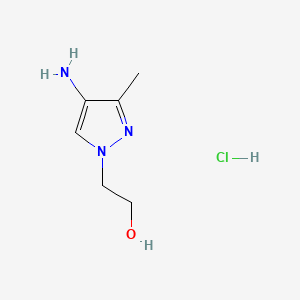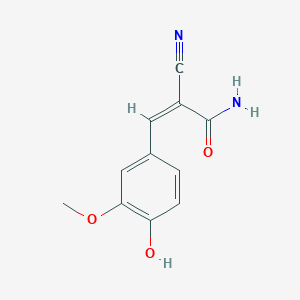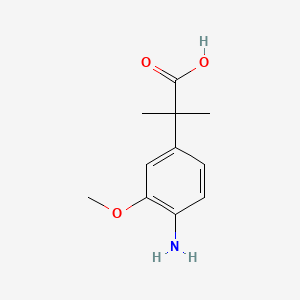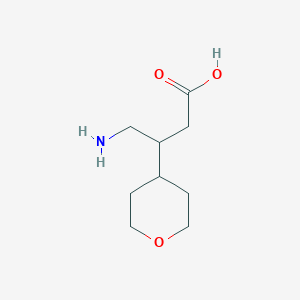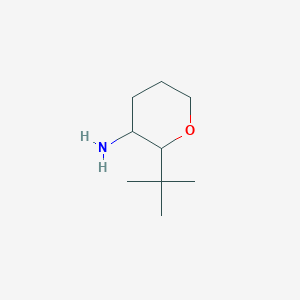
2-(Tert-butyl)tetrahydro-2h-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)tetrahydro-2h-pyran-3-amine is a chemical compound with a unique structure that includes a tetrahydropyran ring and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)tetrahydro-2h-pyran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cerium ammonium nitrate for the cyclization of tertiary 1,4- and 1,5-diols . Another approach utilizes lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes . These methods are known for their high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and other green chemistry approaches can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)tetrahydro-2h-pyran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(Tert-butyl)tetrahydro-2h-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(3-Butynyloxy)tetrahydro-2H-pyran: Similar in structure but with a butynyloxy group instead of a tert-butyl group.
Tetrahydro-2H-pyran-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
2-(Tert-butyl)tetrahydro-2h-pyran-3-amine is unique due to its combination of a tert-butyl group and a tetrahydropyran ring, which imparts specific reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-tert-butyloxan-3-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)8-7(10)5-4-6-11-8/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
UMJORDVSCXLEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

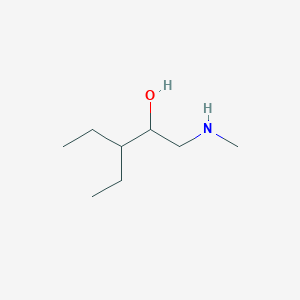
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
